12-Methyltetradec-7-enoic acid
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Overview
Description
12-Methyltetradec-7-enoic acid is a branched monounsaturated fatty acid with the molecular formula C15H28O2. This compound is characterized by a methyl group at the 12th carbon and a double bond at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyltetradec-7-enoic acid typically involves the use of gas chromatography and electron ionization mass spectrometry. The preparation of specific derivatives of unsaturated fatty acids that “fix” the double bond is a common approach. Techniques such as dimethyldisulfide adducts and vicinal trimethylsilyl ethers arising from stereospecific OsO4 oxidation of double bonds are employed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of gas chromatography and mass spectrometry for the identification and preparation of fatty acids is a powerful technique in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 12-Methyltetradec-7-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the double bond and the methyl group influences its reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include OsO4 for oxidation and dimethyldisulfide for the preparation of adducts. The reaction conditions often involve stereospecific oxidation and the use of mass spectrometry for analysis .
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as methyl-branched fatty acid methyl and trimethylsilyl esters .
Scientific Research Applications
12-Methyltetradec-7-enoic acid has several applications in scientific research:
Chemistry: It is used in the study of fatty acid derivatives and their mass spectrometric properties.
Biology: The compound is utilized in the analysis of lipid compositions and their biological functions.
Medicine: Research on this compound contributes to understanding the role of fatty acids in health and disease.
Mechanism of Action
The mechanism of action of 12-Methyltetradec-7-enoic acid involves its interaction with specific molecular targets and pathways. The double bond migration to the methylidene position during electron ionization mass spectrometry is a significant aspect of its behavior. This migration is influenced by the presence of the methyl branch and the position of the double bond .
Comparison with Similar Compounds
Pentenoic acids: These compounds have similar structures with unbranched chains and double bonds but differ in the position of the double bond and the presence of methyl groups.
Other branched monounsaturated fatty acids: Compounds like 11-methyloctadec-12-enoic acid share structural similarities but differ in chain length and branching positions.
Uniqueness: 12-Methyltetradec-7-enoic acid is unique due to its specific branching and double bond position, which significantly influence its chemical behavior and applications .
Properties
CAS No. |
88505-45-7 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
12-methyltetradec-7-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h4,6,14H,3,5,7-13H2,1-2H3,(H,16,17) |
InChI Key |
XVHJIIMFAZYVRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC=CCCCCCC(=O)O |
Origin of Product |
United States |
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